molecular formula C8H13ClO2S B15329387 Spiro[3.4]octane-1-sulfonyl chloride

Spiro[3.4]octane-1-sulfonyl chloride

Cat. No.: B15329387
M. Wt: 208.71 g/mol
InChI Key: WWAXMQYEEGQABY-UHFFFAOYSA-N
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Description

Spiro[34]octane-1-sulfonyl chloride is a spirocyclic compound characterized by its unique structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octane-1-sulfonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the sulfonyl chloride group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can have different functional groups depending on the nucleophiles used in the substitution reactions .

Scientific Research Applications

Spiro[3.4]octane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.4]octane-1-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonyl chloride.

    Spiro[3.4]octane-1-amine: Contains an amine group, offering different reactivity and applications compared to the sulfonyl chloride derivative.

Uniqueness

Spiro[3.4]octane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other spirocyclic compounds. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

spiro[3.4]octane-3-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-6-8(7)4-1-2-5-8/h7H,1-6H2

InChI Key

WWAXMQYEEGQABY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC2S(=O)(=O)Cl

Origin of Product

United States

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